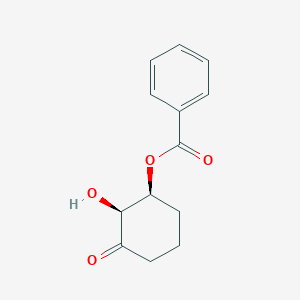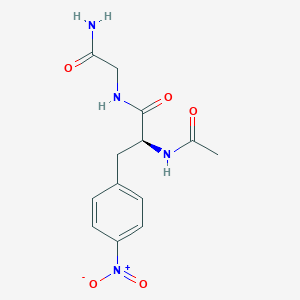
N-Acetyl-4-nitro-L-phenylalanylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-4-nitro-L-phenylalanylglycinamide is a chemical compound with the molecular formula C13H16N4O5 It is known for its unique structure, which includes an acetyl group, a nitro group, and a phenylalanine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-4-nitro-L-phenylalanylglycinamide typically involves the acetylation of 4-nitro-L-phenylalanine followed by the coupling with glycinamide. The reaction conditions often require the use of acetic anhydride as the acetylating agent and a suitable base such as pyridine to facilitate the reaction. The coupling step may involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to ensure efficient peptide bond formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can precisely control the addition of reagents and the reaction conditions, ensuring high yield and purity of the final product. The process may also include purification steps such as crystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-4-nitro-L-phenylalanylglycinamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to remove the nitro group, resulting in the formation of an amine.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used to substitute the acetyl group.
Major Products Formed
Oxidation: Formation of 4-amino-L-phenylalanylglycinamide.
Reduction: Formation of N-Acetyl-4-amino-L-phenylalanylglycinamide.
Substitution: Formation of various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Acetyl-4-nitro-L-phenylalanylglycinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Acetyl-4-nitro-L-phenylalanylglycinamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the acetyl and phenylalanine moieties can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Acetyl-4-fluoro-DL-phenylalanine
- N-Acetyl-L-tryptophyl-L-phenylalanylglycinamide
- 4-Nitro-DL-phenylalanine
Uniqueness
N-Acetyl-4-nitro-L-phenylalanylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitro group allows for redox reactions, while the acetyl and phenylalanine components provide versatility in interactions with biological targets.
Propriétés
Numéro CAS |
61595-63-9 |
|---|---|
Formule moléculaire |
C13H16N4O5 |
Poids moléculaire |
308.29 g/mol |
Nom IUPAC |
(2S)-2-acetamido-N-(2-amino-2-oxoethyl)-3-(4-nitrophenyl)propanamide |
InChI |
InChI=1S/C13H16N4O5/c1-8(18)16-11(13(20)15-7-12(14)19)6-9-2-4-10(5-3-9)17(21)22/h2-5,11H,6-7H2,1H3,(H2,14,19)(H,15,20)(H,16,18)/t11-/m0/s1 |
Clé InChI |
YKHLYTAVXOLNIN-NSHDSACASA-N |
SMILES isomérique |
CC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NCC(=O)N |
SMILES canonique |
CC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



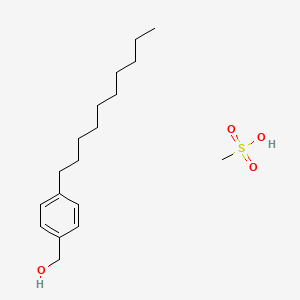
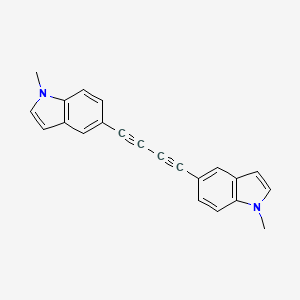
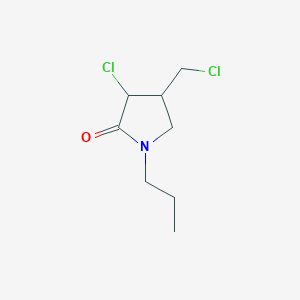
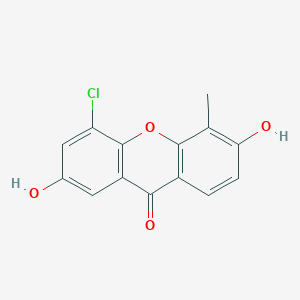
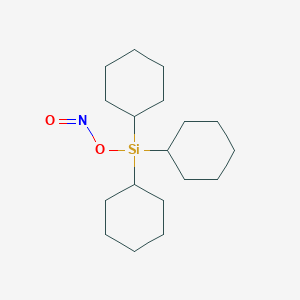
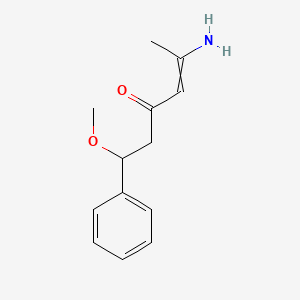
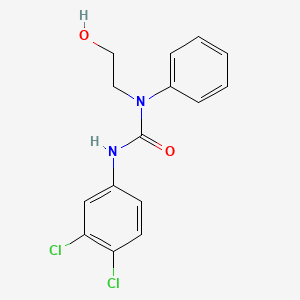
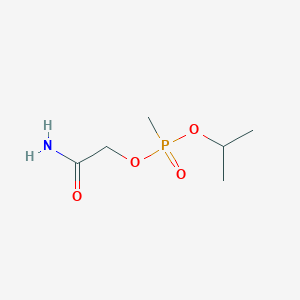
![3,4,5-Trimethyl-4,5,6,7,8,9-hexahydronaphtho[2,3-b]furan-4,9-diol](/img/structure/B14583697.png)
